

# Spectroscopic Data and Experimental Protocols for 2-Deacetyltaxachitriene A

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## Compound of Interest

Compound Name: 2-Deacetyltaxachitriene A

Cat. No.: B15595372

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Deacetyltaxachitriene A**, a taxane diterpenoid isolated from the Chinese yew, *Taxus chinensis*. The information presented is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

## Chemical Structure

Compound Name: **2-Deacetyltaxachitriene A** CAS Number: 214769-96-7 Molecular Formula:  $C_{30}H_{42}O_{12}$  Molecular Weight: 594.65 g/mol SMILES: O[C@H]1C--INVALID-LINK--/C(C)=C(OC(C)=O)--INVALID-LINK--=O)C(C2(C)C)=C(C)--INVALID-LINK--C[C@@]2([H])--INVALID-LINK--/C=C1/COC(C)=O

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule. The mass spectrometry data for **2-Deacetyltaxachitriene A** is summarized below.

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Formula	Description
FAB-MS	617 [M+Na] <sup>+</sup>	[C <sub>30</sub> H <sub>42</sub> O <sub>12</sub> Na] <sup>+</sup>	Sodium Adduct of the Molecule

# Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Deacetyltaxachitriene A** provide key insights into its complex architecture.

## $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	4.75	d	4.5
3	5.92	d	4.5
5	4.95	br s	
6 $\alpha$	1.85	m	
6 $\beta$	2.55	m	
7	5.62	t	7.0
9	5.45	d	10.5
10	6.35	d	10.5
13	4.90	t	8.0
14 $\alpha$	2.20	m	
14 $\beta$	2.10	m	
16	1.15	s	
17	1.75	s	
18	1.95	s	
19	1.60	s	
20	4.20	d	8.5
20'	4.05	d	8.5
2-OAc	-	-	-
5-OAc	2.05	s	
7-OAc	2.15	s	
9-OAc	2.25	s	
10-OAc	2.00	s	
13-OAc	2.10	s	

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20-OAc

2.08

s

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 **$^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )**

Position	Chemical Shift ( $\delta$ , ppm)
1	78.5
2	75.1
3	81.0
4	134.5
5	75.8
6	35.5
7	71.0
8	142.0
9	73.5
10	72.8
11	135.2
12	141.8
13	70.5
14	38.0
15	45.0
16	28.5
17	22.0
18	15.0
19	11.0
20	62.5
5-OAc	170.5, 21.2
7-OAc	170.8, 21.5
9-OAc	170.2, 21.8

10-OAc	169.8, 21.0
13-OAc	171.2, 21.3
20-OAc	170.0, 20.8

## Experimental Protocols

The following protocols are based on the general methods for the isolation and characterization of taxoids from *Taxus* species.

### Extraction and Isolation

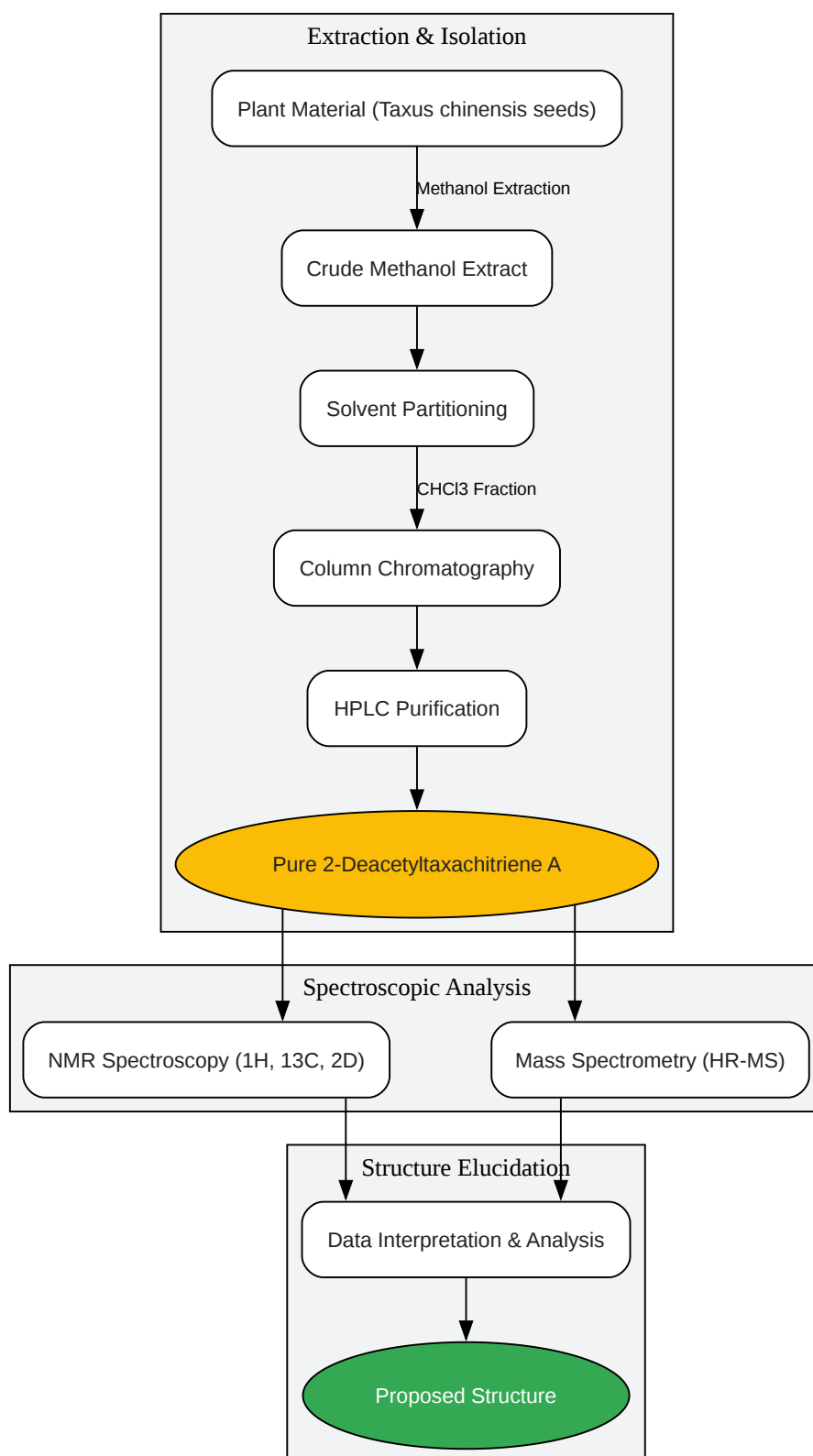
- Plant Material: The seeds of *Taxus chinensis* were collected, air-dried, and ground to a fine powder.
- Extraction: The powdered plant material was extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl<sub>3</sub>), and ethyl acetate (EtOAc) to separate compounds based on polarity.
- Chromatography: The CHCl<sub>3</sub> soluble fraction, rich in taxoids, was subjected to a series of chromatographic separations. This typically involves:
  - Silica Gel Column Chromatography: The extract was first fractionated on a silica gel column using a gradient elution system of n-hexane and acetone.
  - Preparative Thin-Layer Chromatography (TLC): Further separation of the fractions was achieved using preparative TLC on silica gel plates with a suitable solvent system.
  - High-Performance Liquid Chromatography (HPLC): Final purification of **2-Deacetyltaxachitriene A** was performed using a reversed-phase HPLC column (e.g., C18) with a mobile phase of acetonitrile and water.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform ( $\text{CDCl}_3$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound.

## Logical Workflow for Spectroscopic Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a novel natural product like **2-Deacetyltaxachitriene A**.



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